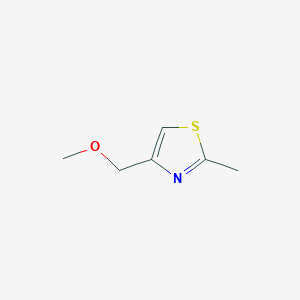
diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse range of biological activities and applications in medicinal chemistry. The methoxyphenyl group attached to the triazole ring suggests potential for increased solubility and interaction with biological targets, while the diethyl dicarboxylate moiety could offer sites for further chemical modification.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the use of "click chemistry," a term that describes a variety of efficient and reliable chemical reactions. The synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, as described in one of the papers, involves the treatment of ethyl diazoacetate with aryl imines in the presence of a base, resulting in fully substituted 1,2,3-triazoles with good to high yields . This method could potentially be adapted for the synthesis of this compound by using diethyl but-2-ynedioate as a starting material, as seen in the synthesis of a closely related compound .
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by a five-membered ring containing three nitrogen atoms. The presence of substituents on the triazole ring, such as the methoxyphenyl group, can influence the overall geometry and electronic distribution of the molecule. The structure of related compounds has been established using techniques such as NMR spectroscopy and X-ray crystallography, which provide detailed information about the arrangement of atoms and the configuration of the molecule .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions, often facilitated by the presence of functional groups that can be transformed into other chemical entities. For example, the carboxyl group in the 4-position of the triazole ring can be easily modified to yield different functional groups, which can further react to create a diverse array of compounds . The reactivity of the triazole ring itself can also be exploited in cycloaddition reactions, as demonstrated by the synthesis of complex molecules like pyrroles through reactions with oxazolones and munchnones .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy group could enhance the solubility in organic solvents, while the diethyl dicarboxylate might increase the overall molecular weight and size. The electronic properties of the triazole ring, such as its dipole moment and electron density, would be key factors in determining its reactivity and interaction with other molecules. The antibacterial activity of a similar triazole derivative against both Gram-positive and Gram-negative bacteria suggests potential for the compound to be used in medicinal applications .
Scientific Research Applications
Heterocyclic Compounds and Drug Development
Triazoles, including compounds like diethyl 1-(2-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate, are vital for the development of new drugs due to their diverse biological activities. Research highlights the significance of 1H-1,2,3-triazoles and their derivatives in creating prototypes for diseases, with a focus on new synthesis methods that consider green chemistry and sustainability. The broad range of biological activities of triazoles attracts considerable interest, leading to the development of novel triazoles with properties like anti-inflammatory, antimicrobial, and antitumoral activities (Ferreira et al., 2013).
Synthetic Routes and Biological Features
1,2,3-Triazoles serve as key scaffolds in organic compounds with applications in drug discovery, bioconjugation, material science, and more. Their stability to hydrolysis and significant dipole moment make triazoles suitable for interactions with biological targets. Recent advances have focused on eco-friendly synthetic routes for triazoles, offering benefits like shorter reaction times and higher yields (Kaushik et al., 2019; de Souza et al., 2019). Additionally, 1,2,4-triazole derivatives are being explored for their antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities (Ohloblina, 2022).
Industrial and Medical Applications
3- and 4-substituted amino-1,2,4-triazoles are utilized in various industries, including agriculture, pharmaceuticals, and fine organic synthesis. These derivatives are used for producing agricultural products, pharmaceuticals, dyes, high-energy materials, anti-corrosion additives, and more. Their applications extend to producing analytical reagents, flotation reagents, heat-resistant polymers, and products with fluorescent properties (Nazarov et al., 2021).
Anticancer and Antibacterial Properties
1,2,3-Triazole derivatives are important in discovering new anticancer agents due to their ability to hybridize with other anticancer pharmacophores. These hybrids offer potential therapeutic intervention, especially for drug-resistant cancer (Xu et al., 2019). Additionally, 1,2,3- and 1,2,4-triazole-containing hybrids show promising antibacterial activity against various pathogens, including drug-resistant forms (Li & Zhang, 2021).
Corrosion Inhibition and Material Science
1,2,3-Triazole derivatives are effective corrosion inhibitors for various metals and alloys in aggressive media. Their use in material science is also notable, contributing to the development of proton-conducting membranes and scintillation properties in polymers (Hrimla et al., 2021; Prozorova & Pozdnyakov, 2023; Salimgareeva & Kolesov, 2005).
Mechanism of Action
Future Directions
properties
IUPAC Name |
diethyl 1-(2-methoxyphenyl)triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-4-22-14(19)12-13(15(20)23-5-2)18(17-16-12)10-8-6-7-9-11(10)21-3/h6-9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSOBZLUWACBHNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=CC=CC=C2OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

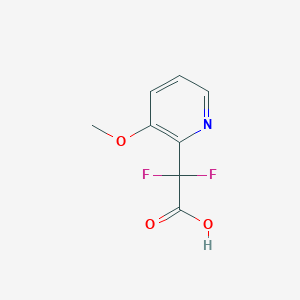
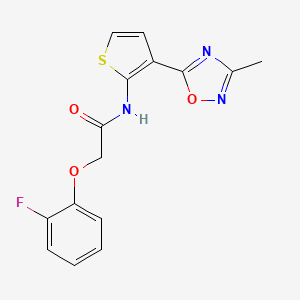
![2-Ethyl-5-(piperidin-1-yl(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2503160.png)
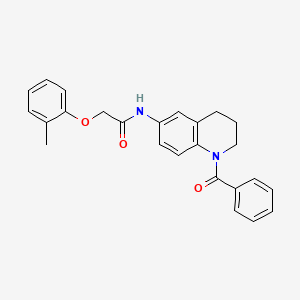
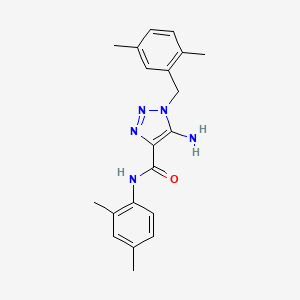
![[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(oxan-4-yl)methanone](/img/structure/B2503164.png)
![4-[(2-Chlorobenzyl)thio]-2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2503166.png)
![2-((3,5-dimethoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2503167.png)
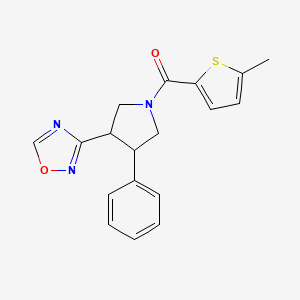
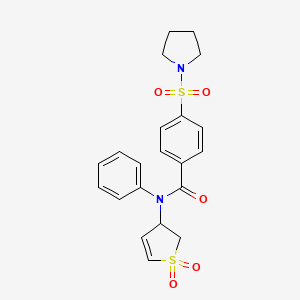
![1-(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2503175.png)

![(4-Chlorophenyl){2-[(oxolan-2-ylmethyl)amino]pteridin-4-yl}amine](/img/structure/B2503177.png)
